molecular formula C13H10BrN3O3S B14951650 N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B14951650
M. Wt: 368.21 g/mol
InChI Key: AEDZBCMBKFQOLB-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromobenzyl group, a benzoxadiazole ring, and a sulfonamide group, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions The bromobenzyl group is then introduced via a substitution reaction, often using bromobenzyl bromide as a reagent

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The sulfonamide group may also interact with enzymes, inhibiting their activity and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromobenzyl)noscapine: This compound shares the bromobenzyl group and has been studied for its anticancer properties.

    N-methyl-3-bromobenzylamine: Similar in structure but lacks the benzoxadiazole and sulfonamide groups.

    Benzyl bromide: A simpler compound used in organic synthesis for introducing benzyl groups.

Uniqueness

N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoxadiazole ring and sulfonamide group differentiates it from simpler analogues and contributes to its potential as a versatile compound in scientific research.

Properties

Molecular Formula

C13H10BrN3O3S

Molecular Weight

368.21 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H10BrN3O3S/c14-10-4-1-3-9(7-10)8-15-21(18,19)12-6-2-5-11-13(12)17-20-16-11/h1-7,15H,8H2

InChI Key

AEDZBCMBKFQOLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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